(2-Acetyl-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-YL)-acetic acid
Overview
Description
(2-Acetyl-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-YL)-acetic acid, also known as ADTA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. ADTA is a derivative of isoquinoline and has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of (2-Acetyl-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-YL)-acetic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in the growth and survival of cancer cells. Additionally, this compound has been shown to modulate the expression of certain genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant properties, this compound has been shown to have analgesic effects, making it a potential candidate for the treatment of pain. Additionally, this compound has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using (2-Acetyl-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-YL)-acetic acid in lab experiments is its relatively low toxicity. Additionally, this compound is relatively inexpensive and easy to synthesize. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are a number of potential future directions for research on (2-Acetyl-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-YL)-acetic acid. One area of research could focus on its potential use as a therapeutic agent for the treatment of cancer. Additionally, further research could explore its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, research could explore the potential use of this compound as a tool for studying the mechanisms of apoptosis and inflammation in cells.
Scientific Research Applications
(2-Acetyl-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-YL)-acetic acid has been studied for its potential therapeutic properties in a variety of scientific research applications. One area of research has focused on its ability to inhibit the growth of cancer cells. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
2-(2-acetyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl)acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-9(17)16-5-4-10-6-13(20-2)14(21-3)7-11(10)12(16)8-15(18)19/h6-7,12H,4-5,8H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLUPWYKTQGEDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC(=C(C=C2C1CC(=O)O)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.